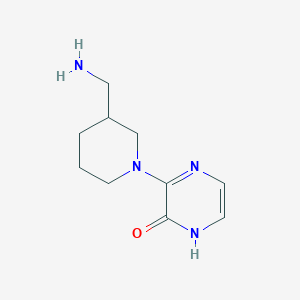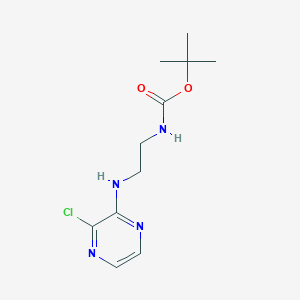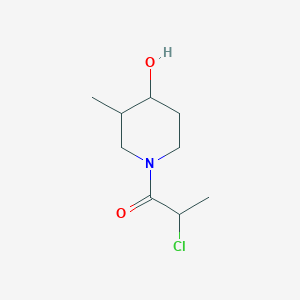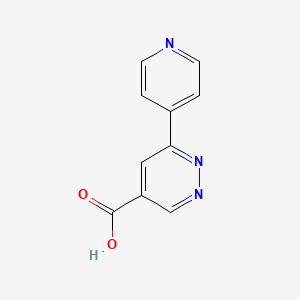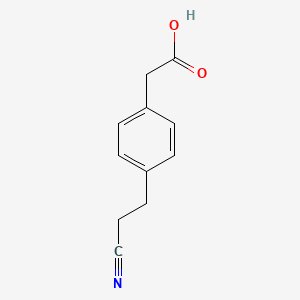
2-(4-(2-Cyanoethyl)phenyl)acetic acid
Overview
Description
2-(4-(2-Cyanoethyl)phenyl)acetic acid, also known as 2-CEPA, is a compound belonging to the class of organic compounds known as acetic acids. It is a white crystalline solid that is soluble in water and ethanol. 2-CEPA has been used in the synthesis of novel compounds and in the development of new pharmaceuticals.
Scientific Research Applications
Biotransformation and Metabolic Studies
- Species Differences in Biotransformation : A study on 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a compound related to 2-(4-(2-Cyanoethyl)phenyl)acetic acid, showed species-specific differences in the oxidation of its butanoic side-chain to the corresponding acetic acid. This oxidation was observed in cats, dogs, rabbits, hens, and rodents, with varying capacities among different species (Pottier, Busigny, & Raynaud, 1978).
Synthesis Methods and Chemical Reactions
Fabrication of Phenyl-2-Butanone : A method for synthesizing 4-phenyl-2-butanone, an intermediary in medicinal synthesis which might relate to the broader chemical family of this compound, involves using ethanol and acetic acid with strong acid catalysts. This process highlights the importance of acetic acid derivatives in synthesizing medically relevant compounds (Jiangli Zhang, 2005).
Differentiation of Illicit Synthesis Routes : Research on the illicit synthesis of phenyl-2-propanone from phenylacetic acid explored the differentiation of synthetic routes using analytical techniques. This highlights the forensic relevance of understanding the chemical pathways and derivatives of phenylacetic acid compounds (Allen et al., 1992).
Electrochemical and Theoretical Studies
- Enhanced Pseudocapacitance Performance : A study on the electrochemical properties of poly orthoaminophenol (POAP) films in the presence of derivatives of phenylglycine, including compounds similar to this compound, revealed insights into pseudocapacitance performance and supercapacitor applications. The research underscores the potential of phenylacetic acid derivatives in enhancing electrochemical storage technologies (Kowsari et al., 2019).
properties
IUPAC Name |
2-[4-(2-cyanoethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-7-1-2-9-3-5-10(6-4-9)8-11(13)14/h3-6H,1-2,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGUJMSRKFLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




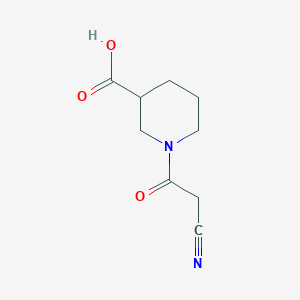
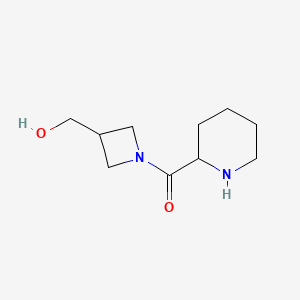
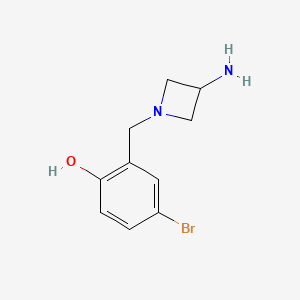
![1-{[(2-Methyloxolan-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474917.png)
![(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474920.png)
![1-{[(2-Methylfuran-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474921.png)


